molecular formula C14H15N3 B2395336 1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole CAS No. 1090805-31-4

1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole

Cat. No. B2395336
CAS RN: 1090805-31-4
M. Wt: 225.295
InChI Key: WQAOMMSEBGAKKV-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole, also known as DIMP, is a synthetic compound that has gained significant attention in scientific research. DIMP is a heterocyclic compound that contains a pyrimidine ring and an indole ring. It has been found to have various biochemical and physiological effects and has been studied extensively for its potential applications in different fields.

Scientific Research Applications

Synthesis and Classification

Indole synthesis has been a major area of research due to the biological and pharmacological significance of indole alkaloids. A comprehensive review on indole synthesis offers a classification framework for all known methods, highlighting the importance of indole derivatives in organic chemistry (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection

Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, demonstrate protective effects on chronic liver injuries, showcasing their therapeutic potential in addressing viral hepatitis, hepatic steatosis, and other liver conditions (Wang et al., 2016).

Anticancer Activity

The antiproliferative effects of indole alkaloids, synthetic dimers, and hybrids on various cancers have been documented, underscoring the value of indole scaffolds in developing novel anticancer agents (Song et al., 2020).

Antiviral Agents

Indole derivatives have emerged as significant antiviral agents, with several indole-containing drugs being top sellers due to their unique ability to mimic the structure of peptides and bind reversibly to enzymes, offering various modes of action against viruses (Zhang et al., 2014).

Umpolung and Functionalization

Recent advances in the C2-functionalization of indole via umpolung have opened new avenues for synthesizing difficult-to-obtain indole derivatives, crucial for both synthetic and pharmaceutical chemistry (Deka et al., 2020).

HIV Type 1 Inhibitors

Indolylarylsulfones have been highlighted as a potent class of HIV type 1 non-nucleoside reverse transcriptase inhibitors, presenting a promising avenue for AIDS treatment in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).

Intestinal and Liver Diseases

The role of gut-bacteria-derived indole and its derivatives in maintaining intestinal homeostasis and impacting liver metabolism and immune response illustrates the therapeutic prospects of these compounds in treating intestinal and liver diseases (Li et al., 2021).

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-9-11(2)16-14(15-10)17-8-7-12-5-3-4-6-13(12)17/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAOMMSEBGAKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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